Cas no 873010-31-2 (4-iodo-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide)

4-Iodo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a thiazole core with a 3-methylphenyl substituent and an iodo-substituted benzene sulfonamide moiety. This compound is of interest in medicinal chemistry and drug discovery due to its structural complexity, which may confer selective binding properties in biological systems. The presence of the iodine atom enhances its potential utility as a radiolabeling precursor or a halogen-bonding scaffold. The thiazole ring contributes to its stability and potential pharmacological activity, while the sulfonamide group offers opportunities for further functionalization. This compound is primarily used in research applications, particularly in the development of enzyme inhibitors or receptor modulators.
4-iodo-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide structure
873010-31-2 structure
Product Name:4-iodo-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide
CAS No:873010-31-2
MF:C19H19IN2O2S2
MW:498.400834321976
CID:5509568
Update Time:2025-05-22

4-iodo-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-iodo-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
    • 4-iodo-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide
    • Inchi: 1S/C19H19IN2O2S2/c1-13-4-3-5-15(12-13)19-22-14(2)18(25-19)10-11-21-26(23,24)17-8-6-16(20)7-9-17/h3-9,12,21H,10-11H2,1-2H3
    • InChI Key: HDQXLWKUZIFINC-UHFFFAOYSA-N
    • SMILES: C1(S(NCCC2SC(C3=CC=CC(C)=C3)=NC=2C)(=O)=O)=CC=C(I)C=C1

4-iodo-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide Pricemore >>

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Additional information on 4-iodo-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide

Recent Advances in the Study of 4-iodo-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide (CAS: 873010-31-2)

The compound 4-iodo-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide (CAS: 873010-31-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique thiazole and benzene sulfonamide moieties, has been investigated for its role in modulating specific biological pathways, particularly in the context of inflammation and cancer. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.

One of the key findings from recent research is the compound's ability to inhibit certain enzymes involved in inflammatory responses. In vitro studies have demonstrated that 4-iodo-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in the production of pro-inflammatory prostaglandins. This property suggests its potential utility in the development of novel anti-inflammatory agents with improved selectivity and reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Additionally, the compound has shown promise in preclinical cancer models. Researchers have reported that it can induce apoptosis in certain cancer cell lines by targeting specific signaling pathways, such as the PI3K/Akt/mTOR cascade. These findings are particularly noteworthy given the compound's relatively low cytotoxicity in normal cells, highlighting its potential as a targeted therapeutic agent. Further studies are underway to explore its efficacy in combination with existing chemotherapeutic drugs and to optimize its pharmacokinetic profile for in vivo applications.

The synthesis and structural optimization of 4-iodo-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide have also been a focus of recent investigations. Advances in synthetic methodologies have enabled the production of derivatives with enhanced bioavailability and target specificity. Computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular interactions governing its biological activity, paving the way for the design of next-generation analogs with improved therapeutic profiles.

In conclusion, the growing body of research on 4-iodo-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide underscores its potential as a versatile scaffold for drug discovery. While significant progress has been made in understanding its biological effects and optimizing its chemical properties, further studies are needed to fully realize its therapeutic potential. Continued exploration of this compound and its derivatives may yield novel treatments for inflammatory diseases and cancer, addressing unmet medical needs in these areas.

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